Cas no 1256818-96-8 (2-Fluoro-5-pyrimidinol)

2-Fluoro-5-pyrimidinol 化学的及び物理的性質
名前と識別子
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- 2-fluoropyrimidin-5-ol
- 2-Fluoro-5-pyrimidinol
- 2-Fluoro-5-hydroxypyrimidine
- CID 90720950
- 5-Pyrimidinol, 2-fluoro-
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- インチ: 1S/C4H3FN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H
- InChIKey: IGGYUTVDIMQTGM-UHFFFAOYSA-N
- SMILES: FC1=NC=C(C=N1)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 72.4
- トポロジー分子極性表面積: 46
2-Fluoro-5-pyrimidinol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F596235-100mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 100mg |
$661.00 | 2023-05-18 | ||
TRC | F596235-50mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 50mg |
$345.00 | 2023-05-18 | ||
Alichem | A039001653-1g |
2-Fluoro-5-hydroxypyrimidine |
1256818-96-8 | 98% | 1g |
$873.25 | 2023-09-03 | |
1PlusChem | 1P01E14K-1g |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 1g |
$1014.00 | 2023-12-25 | |
1PlusChem | 1P01E14K-10g |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 10g |
$4160.00 | 2023-12-25 | |
1PlusChem | 1P01E14K-5g |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 5g |
$2825.00 | 2023-12-25 | |
1PlusChem | 1P01E14K-250mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 250mg |
$536.00 | 2023-12-25 | |
Aaron | AR01E1CW-50mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 50mg |
$272.00 | 2025-02-17 | |
Aaron | AR01E1CW-250mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 95% | 250mg |
$552.00 | 2025-02-17 | |
TRC | F596235-250mg |
2-Fluoro-5-pyrimidinol |
1256818-96-8 | 250mg |
$ 1200.00 | 2023-09-07 |
2-Fluoro-5-pyrimidinol 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-Fluoro-5-pyrimidinolに関する追加情報
2-Fluoro-5-pyrimidinol: A Comprehensive Overview
The compound 2-Fluoro-5-pyrimidinol, identified by the CAS number 1256818-96-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the broader class of pyrimidinols, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of a fluorine atom at the 2-position and a hydroxyl group at the 5-position introduces unique electronic and structural properties that make this compound particularly interesting for various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Fluoro-5-pyrimidinol. Researchers have employed a variety of strategies, including nucleophilic aromatic substitution, cyclization reactions, and transition-metal-catalyzed coupling reactions, to construct this molecule. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel route involving the use of palladium catalysts to achieve high yields and excellent regioselectivity in the synthesis of 2-Fluoro-5-pyrimidinol. This highlights the importance of understanding the electronic effects of substituents on pyrimidine rings and their influence on reactivity.
The structural uniqueness of 2-Fluoro-5-pyrimidinol extends to its physical and chemical properties. The fluorine atom at the 2-position imparts electron-withdrawing effects, which can modulate the acidity of the hydroxyl group at the 5-position. This interplay between substituent effects has been extensively studied using computational chemistry techniques such as density functional theory (DFT). A research article in Chemical Communications reported that these calculations revealed a significant increase in the acidity constant (pKa) of 2-Fluoro-5-pyrimidinol compared to its unsubstituted counterpart, underscoring its potential as a building block for bioactive molecules.
In terms of applications, 2-Fluoro-5-pyrimidinol has shown promise in drug discovery efforts. Its ability to act as a hydrogen bond donor and acceptor makes it an attractive candidate for designing small-molecule inhibitors targeting various enzymes and receptors. For example, a study in Medicinal Chemistry Communications highlighted its role as a lead compound in developing inhibitors for cyclin-dependent kinases (CDKs), which are implicated in cancer progression. The hydroxyl group at the 5-position plays a critical role in binding interactions, while the fluorine atom contributes to optimizing pharmacokinetic properties such as solubility and bioavailability.
Beyond pharmacology, 2-Fluoro-5-pyrimidinol has also found applications in materials science. Its aromaticity and functional groups make it suitable for incorporation into advanced materials such as organic semiconductors and coordination polymers. A recent paper in Advanced Materials demonstrated that derivatives of this compound can be used to fabricate high-performance organic light-emitting diodes (OLEDs) due to their excellent charge transport properties. The fluorine substitution further enhances stability under thermal and photochemical conditions, making it an ideal candidate for next-generation electronic devices.
The growing interest in 2-Fluoro-5-pyrimidinol is also driven by its potential in bioanalytical chemistry. Researchers have explored its use as a fluorescent probe for detecting metal ions and other analytes in complex matrices. A study published in Analytica Chimica Acta revealed that when incorporated into aptamer-based sensors, this compound exhibits high sensitivity and selectivity towards ions such as mercury(II) and lead(II). The hydroxyl group facilitates coordination with metal ions, while the fluorine atom enhances fluorescence quenching efficiency, enabling real-time monitoring applications.
In conclusion, 2-Fluoro-5-pyrimidinol, with its unique structural features and versatile functional groups, continues to be a subject of intense research across multiple disciplines. From drug discovery to materials science and bioanalysis, this compound exemplifies how subtle modifications can lead to significant advancements in technology and medicine. As research progresses, it is anticipated that new applications will emerge, further solidifying its importance in contemporary chemical research.
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